2-Methyl-1-hepten-3-yne

Beschreibung

Significance of Conjugated Unsaturation in Advanced Organic Synthesis

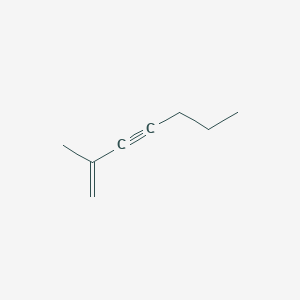

When a double bond and a triple bond are separated by a single bond, as in 2-methyl-1-hepten-3-yne, the system is described as conjugated. This conjugation creates a region of continuous p-orbitals, leading to unique electronic properties and enhanced reactivity. Conjugated enynes are highly valuable building blocks in modern organic synthesis. rsc.org They serve as versatile precursors for constructing complex molecular architectures, including aromatic compounds, heterocycles, and allenes, through various transformations. researchgate.net Their importance extends to materials science, where they are investigated for the development of novel polymers and functional materials. rsc.orgontosight.ai

Overview of Enyne Systems within Contemporary Chemical Research

Enyne structural motifs are found in numerous natural products, many of which exhibit significant biological activities, such as antibiotic and antitumor properties. chemeo.com Consequently, the development of efficient methods to synthesize and manipulate enynes is a major focus of contemporary chemical research. rsc.org Transition-metal catalysis, featuring metals like palladium, rhodium, and cobalt, plays a crucial role in many reactions involving enynes. nih.govrsc.org These catalysts enable a wide range of transformations, including cross-coupling reactions, cyclizations, and cycloadditions, allowing for the construction of complex cyclic and polycyclic systems. nih.govwikipedia.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylhept-1-en-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-4-5-6-7-8(2)3/h2,4-5H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOFRLPCQNNECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170171 | |

| Record name | 2-Methyl-1-hepten-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17669-40-8 | |

| Record name | 2-Methyl-1-hepten-3-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017669408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-hepten-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 1 Hepten 3 Yne and Analogous Enyne Frameworks

Carbon-Carbon Bond Forming Strategies for Enyne Scaffolds

Traditional organic reactions that form carbon-carbon bonds remain fundamental to the synthesis of enyne scaffolds. These methods include elimination, rearrangement, and condensation reactions, which provide access to the requisite unsaturation.

Elimination reactions are a primary method for introducing the alkyne functionality found in enyne systems. A common approach involves the double dehydrohalogenation of vicinal or geminal dihaloalkanes using a strong base. libretexts.orglibretexts.org This process occurs via two successive E2 (bimolecular elimination) reactions. masterorganicchemistry.com For the synthesis of a terminal alkyne portion of an enyne, a very strong base like sodium amide (NaNH₂) is often used to ensure the complete elimination and to prevent rearrangement of the triple bond. libretexts.orgmasterorganicchemistry.com

The synthesis of an alkyne from an alkene can be achieved in a two-step sequence: halogenation of the alkene to form a vicinal dihalide, followed by double dehydrohalogenation. libretexts.orglibretexts.org The choice of base is critical, as weaker bases or higher temperatures can sometimes lead to unwanted side products or rearrangement of the triple bond. libretexts.org

| Base | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Sodium amide (NaNH₂) | Liquid Ammonia (B1221849) (NH₃) | Low Temperature | Highly effective for terminal alkynes; requires three equivalents for terminal dihalides due to the acidity of the terminal alkyne product. masterorganicchemistry.com |

| Potassium hydroxide (B78521) (KOH) | Ethanol (EtOH) | High Temperature | Can be effective, but high temperatures may promote rearrangement of the triple bond. |

| Sodium ethoxide (NaOEt) | Ethanol (EtOH) | High Temperature | An alkoxide base that can be used, though NaNH₂ is generally preferred for terminal alkynes. libretexts.org |

The position of the triple bond in an alkyne is not always static and can be intentionally manipulated through rearrangement reactions. Under strongly basic conditions, internal alkynes can isomerize to terminal alkynes, a process often called the "alkyne zipper" reaction. stackexchange.com This rearrangement is driven by the formation of a stable terminal metal acetylide salt, which precipitates from the solution and drives the equilibrium forward. stackexchange.com

This isomerization is an equilibrium process involving allene (B1206475) intermediates. stackexchange.com The choice of base is crucial; very strong bases like potassium 3-aminopropylamide (KAPA) can achieve quantitative isomerization of internal alkynes to the terminal position rapidly. stackexchange.com Conversely, controlling conditions can allow for the synthesis of specific internal alkyne isomers, which is critical for constructing complex enyne frameworks.

Condensation reactions provide another pathway to enyne precursors. The aldol (B89426) condensation, a cornerstone of C-C bond formation, can be adapted for this purpose. For instance, a one-pot synthesis of enyne compounds has been reported involving the aldol condensation of α-allenic esters with aldehydes. acs.org

Another powerful method involves the use of samarium diiodide (SmI₂) to promote the condensation of carbonyl compounds (like aldehydes and ketones) with propargyl halides. acs.orgnih.gov This reaction proceeds through a tandem addition and dehydration sequence, yielding enyne products in high yields from readily available starting materials. acs.orgnih.gov Multicomponent reactions, where aldehydes, amides, and dienophiles are combined in a one-pot procedure, can also furnish precursors suitable for enyne synthesis. researchgate.net

Metal-Catalyzed Synthetic Routes to 2-Methyl-1-hepten-3-yne Derivatives

Transition metal catalysis has revolutionized the synthesis of conjugated enynes, offering highly efficient and selective methods for carbon-carbon bond formation. nih.govrsc.org These reactions often proceed under mild conditions with high functional group tolerance.

The coupling of alkynes is a powerful strategy for preparing 1,3-enynes. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are among the most widely used methods. This reaction typically involves the coupling of a terminal alkyne with a vinyl halide. For a molecule like this compound, this could be envisioned as the coupling of 1-pentyne (B49018) with a 2-halopropene derivative.

Beyond palladium, other transition metals like iron, copper, and rhodium have been employed to catalyze the homo- or cross-coupling of alkynes to form enynes. researchgate.netrsc.org Iron, in particular, has been used to catalyze the Suzuki-Miyaura coupling of propargyl electrophiles with alkenylborates to afford 1,4-enynes. rsc.orgrsc.org Another important reaction is enyne metathesis, typically catalyzed by ruthenium or tungsten complexes, which reorganizes the bonds between an alkene and an alkyne to form a 1,3-diene. organic-chemistry.orgwikipedia.org

| Reaction Name | Catalyst Type | Coupling Partners | General Product |

|---|---|---|---|

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne + Vinyl/Aryl Halide | Conjugated Enyne |

| Suzuki-Miyaura Coupling | Iron or Palladium | Propargyl Electrophile + Alkenylborate | 1,4-Enyne. rsc.orgrsc.org |

| Alkyne Dimerization | Palladium, Rhodium, etc. | Two Alkyne Molecules | 1,3-Enyne. nih.gov |

| Enyne Metathesis | Ruthenium or Tungsten | Alkene + Alkyne | 1,3-Diene. wikipedia.org |

A major challenge in the synthesis of complex enynes is controlling the regioselectivity (where bonds form) and stereoselectivity (the 3D arrangement of atoms). nih.gov The choice of metal catalyst, ligands, and reaction conditions plays a paramount role in directing the outcome of the reaction.

Palladium catalysis is particularly noted for its ability to provide high levels of chemo-, regio-, and stereoselectivity. nih.gov For example, the palladium-catalyzed alkoxycarbonylation of 2,4-enyne carbonates can produce functionalized allenes with high stereoselectivity, where the geometry of the starting alkene controls the stereochemistry of the product. organic-chemistry.org

Iron-catalyzed cross-coupling of propargyl electrophiles has been shown to proceed with high Sₙ2-type regioselectivity, affording 1,4-enynes without the formation of isomeric allene byproducts. rsc.org Similarly, copper-catalyzed methods have been developed for the highly regio- and stereoselective borylation of conjugated diynes, yielding enynylboronates that are versatile intermediates for further transformations. nih.gov The strategic selection of ligands, such as Xantphos in copper-catalyzed reactions, can be crucial for achieving desired outcomes like the cis-addition across a triple bond, which can then be used to form (Z)-1,3-enynes. acs.org

Strategies for Accessing Complex Molecular Architectures Incorporating the Enyne Moiety

The construction of complex molecules from enyne precursors relies on a variety of powerful transition-metal-catalyzed transformations. These reactions harness the unique reactivity of the alkene and alkyne components to forge new carbon-carbon bonds and build ring systems, often with high levels of stereocontrol. Key strategies include enyne metathesis, cycloaddition reactions, and cycloisomerization, which have become indispensable tools in total synthesis. beilstein-journals.orgresearchgate.net

Enyne Metathesis

Enyne metathesis is a highly effective reaction that reorganizes the bonds of an enyne to form a conjugated 1,3-diene system, a common feature in many complex natural products. uwindsor.ca This transformation is typically catalyzed by ruthenium carbene complexes, such as Grubbs' and Hoveyda-Grubbs catalysts. d-nb.infonih.gov The reaction can be performed in an intramolecular fashion (ring-closing enyne metathesis, RCEYM) to form cyclic dienes or intermolecularly to couple two different molecules. beilstein-journals.org

RCEYM, in particular, has been extensively used as a key step in the synthesis of complex targets. beilstein-journals.org The reaction proceeds through either an "ene-then-yne" or "yne-then-ene" pathway, and its outcome can be influenced by the catalyst and substrate structure. beilstein-journals.orguwindsor.ca This strategy has been successfully applied to the synthesis of various bioactive compounds, including alkaloids, macrolides, and diterpenes. d-nb.infonih.gov For instance, the total synthesis of the alkaloid (+)-lycoflexine involved a tandem ring-closing metathesis of a dienyne precursor, catalyzed by the Grubbs second-generation catalyst, to construct a key tricyclic intermediate. nih.gov Similarly, a crucial step in the synthesis of (-)-galanthamine utilized an RCEYM reaction to form a five-membered oxacyclic ring with an 85% yield. d-nb.info

| Target Molecule/Core | Metathesis Type | Catalyst | Key Transformation | Yield (%) | Reference |

| (-)-Galanthamine Intermediate | RCEYM | Grubbs I | Formation of a five-membered oxacyclic ring | 85 | d-nb.info |

| (+)-Lycoflexine Intermediate | Tandem RCEYM | Grubbs II | Formation of a tricyclic diene | 52 | nih.gov |

| (-)-Amphidinolide E Intermediate | Intermolecular Enyne Metathesis | Grubbs II | Coupling of two fragments to form a triene | Not specified | beilstein-journals.org |

| Erogorgiaene | RCEYM | Hoveyda-Grubbs II | Stereoselective formation of a diene | High | d-nb.info |

| (-)-Zenkequinone B Intermediate | RCEYM | Grubbs I | Formation of an exocyclic 1,3-diene | 92 | d-nb.info |

Table 1: Examples of Enyne Metathesis in the Synthesis of Complex Molecules. This table showcases the application of various enyne metathesis strategies in the construction of key intermediates for natural product synthesis. beilstein-journals.orgd-nb.infonih.gov

Cycloaddition and Cycloisomerization Reactions

Transition metals like palladium, rhodium, platinum, and gold can catalyze a diverse array of cycloaddition and cycloisomerization reactions of enynes, leading to a wide range of cyclic structures. acs.orgnih.govnih.gov These reactions are atom-economical and can generate significant molecular complexity in a single step. nih.gov

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. wikipedia.org This reaction is a powerful tool for constructing five-membered rings and has been widely applied in the total synthesis of complex natural products, especially those containing fused or bridged ring systems. mdpi.comnih.gov While originally requiring stoichiometric amounts of cobalt carbonyl, catalytic versions using various transition metals have been developed. wikipedia.org The intramolecular Pauson-Khand reaction is particularly common in total synthesis due to its ability to create fused 5,5- and 6,5-membered bicyclic systems with high stereoselectivity. wikipedia.org

Other significant cycloaddition strategies include:

[4+2] Cycloadditions (Diels-Alder): The 1,3-diene moiety formed from enyne metathesis is a versatile precursor for subsequent Diels-Alder reactions, enabling the construction of six-membered rings. d-nb.infonih.gov This tandem metathesis/Diels-Alder approach has been used to build complex polycyclic systems, such as the core of nanolobatolide. nih.gov

[(2+2)+1] and [(2+2)+2] Carbocyclizations: These reactions involve the coupling of a 1,6-enyne with a one-carbon or two-carbon component, respectively, to form bicyclic products. rsc.orgrsc.org They are particularly useful for constructing challenging quaternary stereocenters. rsc.org

[5+2] and [5+1] Cycloadditions: Rhodium catalysts can mediate the reaction of 1,4-enynes with alkenes or carbon monoxide to generate seven-membered or six-membered rings, respectively. nih.govpku.edu.cn

[3+2] Cycloadditions: Palladium-catalyzed [3+2] cycloadditions of nitro-activated 1,3-enynes with vinyl-substituted rings (like vinyl epoxides or aziridines) provide access to densely functionalized five-membered rings. researchgate.net Similarly, copper-catalyzed asymmetric 1,3-dipolar cycloadditions between 1,3-enynes and azomethine ylides yield chiral polysubstituted pyrrolidines. nih.gov

Cycloisomerization reactions, in contrast to cycloadditions, involve the rearrangement of an enyne to a cyclic isomer without the incorporation of external components. Catalysts based on platinum, ruthenium, and gold are effective for these transformations. acs.orgnih.gov For example, PtCl2 can catalyze the cyclization of 1,6-enynes to form various carbocycles, with the reaction pathway being divergent based on the solvent system used. acs.orgnih.gov

| Reaction Type | Catalyst System | Reactants | Product Skeleton | Significance | Reference |

| Pauson-Khand Reaction | Co₂(CO)₈, Rh, Pd | Enyne, CO | Cyclopentenone | Forms 5-membered rings; high stereoselectivity in intramolecular versions. | wikipedia.orgmdpi.com |

| Enyne/Diels-Alder | Ru catalyst then heat or Lewis acid | Enyne -> Diene + Dienophile | Fused 6-membered ring | Tandem sequence for rapid complexity building. | d-nb.infonih.gov |

| [5+2] Cycloaddition | Rh(I) complexes | 1,4-Enyne, Allene/Alkene | Bicyclo[5.3.0]decane | Access to 7-membered rings. | nih.gov |

| [3+2] Cycloaddition | Cu(I)/Chiral Ligand | 1,3-Enyne, Azomethine Ylide | Chiral Pyrrolidine | Asymmetric synthesis of N-heterocycles. | nih.gov |

| Cycloisomerization | PtCl₂ or RuCl₃ | 1,6-Enyne | Substituted Cyclopentenes/hexenes | Divergent pathways to carbo- and heterocycles. | acs.orgnih.gov |

Table 2: Overview of Cycloaddition and Cycloisomerization Strategies for Enyne Frameworks. This table summarizes several key catalytic methods used to transform enynes into complex cyclic structures. d-nb.infonih.govacs.orgnih.govwikipedia.orgmdpi.comnih.govnih.gov

These advanced synthetic strategies underscore the importance of the enyne framework as a versatile platform for the construction of architecturally complex and biologically relevant molecules. The ability to combine these methods, for example by using an enyne metathesis to create a diene that then undergoes a cycloaddition, provides powerful and efficient pathways to challenging synthetic targets. beilstein-journals.org

Addition Reactions Across the Unsaturated Bonds

The presence of both a terminal alkene and an internal alkyne within the same molecule imparts a rich and varied reactivity to this compound. ontosight.ai These unsaturated systems can react independently or in a conjugated manner, leading to a range of potential products depending on the reagents and reaction conditions employed.

Hydrogenation Studies: Partial and Complete Reduction Pathwaysresearchgate.netnih.gov

Hydrogenation of this compound can be controlled to achieve either partial reduction of the alkyne or complete saturation of both the alkyne and alkene moieties. libretexts.orglibretexts.org The choice of catalyst and reaction conditions is paramount in directing the outcome of the reduction. sciopen.comscispace.com

Complete hydrogenation, typically achieved using powerful catalysts such as platinum, palladium, or nickel, results in the reduction of both the carbon-carbon triple bond and the carbon-carbon double bond. libretexts.orglibretexts.org This process adds four equivalents of hydrogen gas to yield the fully saturated alkane, 2-methylheptane. libretexts.org

Partial hydrogenation aims to selectively reduce the alkyne to an alkene. acs.org This is a synthetically valuable transformation, as it allows for the formation of dienes from enynes. scispace.com The relative reactivity of the alkyne and alkene towards hydrogenation plays a crucial role. Generally, alkynes are more readily hydrogenated than alkenes because they adsorb more strongly to the catalyst surface. scispace.com This difference in reactivity allows for the selective reduction of the triple bond while leaving the double bond intact, provided the reaction is stopped once the alkyne has been consumed. scispace.com

| Reagent/Catalyst | Product | Type of Reduction |

| H₂, Pt/C | 2-Methylheptane | Complete |

| H₂, Lindlar's Catalyst | (3Z)-2-Methyl-1,3-heptadiene | Partial, cis-selective |

| Na, NH₃ (l) | (3E)-2-Methyl-1,3-heptadiene | Partial, trans-selective |

The stereochemical outcome of the partial hydrogenation of the alkyne in this compound can be precisely controlled through the use of modified or "poisoned" catalysts. scispace.com The most well-known of these is the Lindlar catalyst, which consists of palladium deposited on calcium carbonate and treated with lead acetate (B1210297) and quinoline. libretexts.org This deactivation of the palladium catalyst prevents the over-reduction of the initially formed alkene to an alkane. libretexts.orglibretexts.org

The hydrogenation using a Lindlar catalyst occurs with syn-addition of two hydrogen atoms to the same face of the alkyne, resulting in the exclusive formation of the cis or (Z)-alkene. libretexts.orgscispace.com In the case of this compound, this stereoselective hydrogenation yields (3Z)-2-methyl-1,3-heptadiene. libretexts.org

Alternatively, the trans or (E)-alkene can be obtained through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia. libretexts.orglibretexts.org This reaction proceeds through a radical anion intermediate and results in the anti-addition of hydrogen across the triple bond, affording (3E)-2-methyl-1,3-heptadiene. libretexts.org

The mechanism of catalytic hydrogenation involves the adsorption of both the unsaturated organic substrate and hydrogen gas onto the surface of the metal catalyst. pressbooks.pub The reaction proceeds in a stepwise manner. First, the alkyne moiety of this compound coordinates to the catalyst surface. Hydrogen atoms, also adsorbed on the surface, are then added sequentially to the carbon atoms of the triple bond. sciopen.com This stepwise addition, occurring on the catalyst surface, leads to the observed syn-stereoselectivity with catalysts like Lindlar's. scispace.com

In contrast, the dissolving metal reduction follows a non-catalytic, free-radical pathway. libretexts.org An electron from the sodium atom adds to the alkyne, forming a radical anion. This intermediate is then protonated by the ammonia solvent. A second electron transfer from another sodium atom generates a vinylic anion, which is subsequently protonated to give the final trans-alkene product. The stereochemical outcome is dictated by the greater stability of the trans-vinylic radical intermediate. libretexts.org

Electrophilic Additions to the Alkene Moietyresearchgate.net

The terminal double bond in this compound is susceptible to electrophilic attack. In the presence of an electrophilic reagent such as a hydrogen halide (HX), the reaction is expected to follow Markovnikov's rule. msu.edu This rule predicts that the electrophile (H⁺) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, which in this case is C1.

The mechanism involves the initial attack of the pi electrons of the alkene on the electrophile, leading to the formation of a carbocation intermediate. msu.edu The more stable carbocation will be formed, which is the tertiary carbocation at C2. Subsequent attack by the nucleophile (X⁻) on this carbocation yields the final product. For example, the addition of hydrogen bromide (HBr) would be expected to form 3-bromo-2-methyl-hept-3-yne.

| Reagent | Expected Major Product |

| HBr | 3-Bromo-2-methylhept-3-yne |

| HCl | 3-Chloro-2-methylhept-3-yne |

| H₂O, H⁺ | 2-Methyl-3-heptyn-2-ol |

Nucleophilic Additions to the Alkyne Moietysciopen.com

The internal alkyne of this compound can undergo nucleophilic addition reactions, particularly when the alkyne is activated by electron-withdrawing groups or through coordination to a metal catalyst. bham.ac.uknih.gov The regioselectivity of the addition depends on the electronic and steric nature of the substituents on the alkyne and the nature of the nucleophile.

For unactivated alkynes, nucleophilic addition is generally less favorable than electrophilic addition. However, in the presence of a suitable catalyst, such as a gold(I) complex, the alkyne can be rendered more electrophilic and thus susceptible to attack by a variety of nucleophiles, including alcohols, amines, and thiols. nih.govbeilstein-journals.org The attack of the nucleophile typically occurs in a trans fashion, leading to the formation of a vinyl-metal intermediate, which is then protonated to give the final product. nih.gov The regioselectivity can be influenced by the directing effects of nearby functional groups.

Hydroamination Reactionsrsc.org

Hydroamination involves the addition of an N-H bond of an amine across a carbon-carbon multiple bond and represents an atom-economical method for the synthesis of nitrogen-containing compounds. d-nb.infoacs.org This reaction can be catalyzed by a range of transition metals as well as alkali and alkaline earth metals. acs.org With an enyne substrate like this compound, the hydroamination can potentially occur at either the alkene or the alkyne.

The regioselectivity of the addition is a significant challenge and is influenced by the catalyst system and the substrate. acs.org Mechanistically, the reaction can proceed through several pathways. acs.org One common pathway involves the activation of the amine through the formation of a metal-amido complex. The unsaturated substrate then inserts into the metal-nitrogen bond. acs.org Alternatively, the catalyst can activate the alkyne or alkene toward nucleophilic attack by the amine. acs.org Depending on the conditions, either Markovnikov or anti-Markovnikov addition products can be formed. acs.org For instance, catalytic systems have been developed that can direct the selective addition of an amine to either the terminal carbon of the alkene (anti-Markovnikov) or the internal carbon (Markovnikov). acs.org

Cycloaddition Chemistry of the Enyne System

The conjugated enyne motif of this compound provides a versatile platform for various cycloaddition reactions, enabling the construction of complex cyclic and bicyclic frameworks. These transformations can proceed through intramolecular or intermolecular pathways and are often facilitated by transition metal catalysts, which influence both the reaction mechanism and the stereochemical outcome.

Intramolecular Cycloaddition Pathways (e.g., [3+2], [5+2] systems)

Intramolecular cycloadditions of enynes are powerful reactions for synthesizing fused ring systems. In the context of this compound derivatives, where the enyne is tethered to another unsaturated group, various cycloaddition modes become accessible.

[3+2] Cycloaddition: Ruthenium(II) catalysts have been shown to promote a formal [3+2] cycloaddition of (E)-1,6-enynes, leading to the formation of bicyclo[3.3.0]octenes. acs.orgnih.govacs.orgresearchgate.net The mechanism involves the initial formation of a ruthenacyclopentene intermediate through an ene-yne oxidative cyclization. acs.orgnih.gov This is followed by a sequence of β-hydride elimination and intramolecular hydroruthenation to generate a ruthenacyclohexene, which ultimately yields the bicyclic product. acs.orgnih.gov For this type of reaction to occur with a derivative of this compound, the butyl group would need to be replaced with a tether containing an alkene. The stereochemistry of the starting alkene is crucial; (E)-1,6-enynes undergo the [3+2] cycloaddition, while (Z)-1,6-enynes tend to yield monocyclic Alder-ene products. acs.org

[5+2] Cycloaddition: Rhodium-catalyzed intramolecular [5+2] cycloadditions of 3-acyloxy-1,4-enynes (ACEs) with tethered alkynes, alkenes, or allenes provide an efficient route to bicyclo[5.3.0]decane skeletons. nih.govacs.org While this compound itself is not an ACE, its structural framework is a core component. In these reactions, the ACE acts as the five-carbon unit. The process is initiated by the anti-addition of the rhodium catalyst to the acyloxy group, followed by a 1,2-acyloxy migration and oxidative cyclization to form a rhodacycle. nih.govnih.gov Subsequent insertion of the tethered unsaturated partner and reductive elimination yields the bicyclic product. nih.govacs.org The reaction is often highly diastereoselective, and chirality can be efficiently transferred from the starting material to the product. nih.govacs.org DFT calculations suggest that the 1,2-acyloxy migration is the rate-determining step in the catalytic cycle. nih.gov

| Cycloaddition Type | Catalyst System | Substrate Type | Product Skeleton | Reference |

| Formal [3+2] | Ru(II) complexes | (E)-1,6-Enynes | Bicyclo[3.3.0]octene | acs.orgnih.gov |

| [5+2] | Cationic Rh(I) complexes | 3-Acyloxy-1,4-enynes with tethered alkynes | Bicyclo[5.3.0]decatriene | nih.govnih.gov |

| [5+2] | Neutral Rh(I) complexes with phosphine (B1218219) ligands | 3-Acyloxy-1,4-enynes with tethered alkenes | Bicyclo[5.3.0]decadiene | nih.govacs.org |

Intermolecular Cycloaddition Reactions with Diverse Substrates

Intermolecular cycloadditions expand the synthetic utility of the enyne system, allowing for the combination of two different molecules to create more complex structures.

Rhodium(I) complexes have been found to catalyze the intermolecular [5+2] cycloaddition of 3-acyloxy-1,4-enynes (ACEs) with alkynes. nih.govrsc.org This reaction provides a direct method for synthesizing functionalized seven-membered rings. nih.gov Neutral rhodium(I) complexes, such as Wilkinson's catalyst, are effective, and the addition of electron-poor phosphine or phosphite (B83602) ligands can enhance reaction efficiency. nih.gov The reaction proceeds with a concomitant 1,2-acyloxy migration. nih.govrsc.org Terminal alkynes are generally more reactive than internal ones, although internal alkynes bearing electron-withdrawing groups can also participate. nih.gov The regioselectivity of the reaction is influenced by both steric and electronic factors of the alkyne substituent. nih.govacs.org

Gold catalysts can also promote intermolecular cycloadditions. For instance, a gold-catalyzed reaction between 1,3-dien-5-ynes and nitriles proceeds via a hetero-dehydro-Diels-Alder pathway to form tetrasubstituted pyridines. beilstein-journals.org This involves the coordination of the gold catalyst to the alkyne, followed by nucleophilic attack from the nitrile. beilstein-journals.org

Copper(I) catalysts have been employed in the asymmetric 1,3-dipolar cycloaddition of 1,3-enynes with azomethine ylides to produce highly substituted chiral pyrrolidines. nih.gov This reaction demonstrates high regio-, diastereo-, and enantioselectivity. nih.gov

Metal-Catalyzed Cycloaddition Mechanisms (e.g., Rhodium-catalyzed systems)

The mechanism of metal-catalyzed cycloadditions of enynes is intricate and highly dependent on the metal, ligands, and substrates involved.

In rhodium-catalyzed [5+2] cycloadditions of ACEs and alkynes, DFT calculations have elucidated a likely catalytic cycle. nih.gov The process is believed to begin with a concerted 1,2-acyloxy migration to form a rhodium-allyl intermediate. nih.gov This is followed by the insertion of the alkyne into the Rh-C(sp²) bond and subsequent reductive elimination to afford the cycloheptatriene (B165957) product. nih.gov The 1,2-acyloxy migration is identified as the rate-determining step. nih.gov This mechanism differs from that of [5+2] cycloadditions involving vinylcyclopropanes (VCPs), where the alkyne inserts into a rhodium-allyl bond. nih.gov

In some rhodium-catalyzed reactions of 1,6-enynes, a cycloisomerization can occur first, creating a reactive diene which then undergoes a Diels-Alder reaction. researchgate.net Another proposed pathway involves a rhodium-catalyzed [2+2+2] cycloaddition followed by isomerization. researchgate.net

For ruthenium-catalyzed formal [3+2] cycloadditions of 1,6-enynes, the mechanism initiates with an ene-yne oxidative cyclization to form a ruthenacyclopentene. acs.orgnih.govacs.org This is distinct from the rhodium-catalyzed pathways. The ruthenacyclopentene then undergoes β-hydride elimination and subsequent intramolecular hydroruthenation, leading to the final bicyclic product. acs.orgnih.gov

Regioselectivity and Stereochemistry in Cycloaddition Processes

The control of regioselectivity and stereochemistry is a critical aspect of cycloaddition reactions involving unsymmetrical enynes and substrates.

In rhodium-catalyzed intermolecular [5+2] cycloadditions of VCPs and alkynes, regioselectivity is primarily governed by steric effects. acs.org The bulkier substituent on the alkyne typically prefers to be distal to the newly forming carbon-carbon bond to minimize steric repulsion. acs.org However, electronic effects can also play a significant role. Electron-withdrawing substituents on the alkyne can diminish or even reverse the sterically controlled selectivity by stabilizing a transition state where the substituent is in a proximal position. acs.org

In the context of intramolecular [5+2] cycloadditions of ACEs with tethered alkenes, high diastereoselectivity is often achieved, allowing for the formation of various cis-fused bicyclo[5.3.0]decadienes. acs.org The stereochemistry of the starting material, particularly the chirality at the propargylic ester, can be effectively transferred to the product, enabling the synthesis of enantioenriched bicyclic compounds. nih.govacs.org The mechanism proposed involves the coordination of the rhodium catalyst anti to the acyloxy group, which dictates the subsequent stereochemical outcome of the cyclization. acs.org

For the Ru(II)-catalyzed formal [3+2] cycloaddition, the stereochemistry of the alkene in the starting 1,6-enyne is determinant. acs.org Substrates with a (E)-configured double bond lead to the bicyclo[3.3.0]octene products, whereas (Z)-configured substrates yield different, monocyclic products under the same conditions. acs.org

Oxidative Transformations of this compound

The presence of both a double and a triple bond in this compound offers multiple sites for oxidation. The selective oxidation of one of these unsaturated centers while leaving the other intact is a significant synthetic challenge.

Selective Oxidation of Unsaturated Centers

The selective oxidation of enynes can be directed towards either the alkene or the alkyne moiety, depending on the reagents and reaction conditions. For α,β-unsaturated ketones (enones), which share a conjugated system with enynes, methods have been developed for the selective oxidation of the allylic position. For instance, dirhodium(II) caprolactamate can catalyze the allylic oxidation of enones using tert-butyl hydroperoxide as the oxidant. organic-chemistry.org Similarly, a palladium-based catalyst system has been used for the oxidation of α,β-enones to 1,4-enediones. nih.gov These methods highlight the potential for selective oxidation at the allylic position of the double bond in this compound, which would correspond to the carbon adjacent to the double bond (C-3 is part of the alkyne).

Metal-free radical annulation reactions have also been developed for oxygen-containing 1,7-enynes, leading to the formation of substituted chromene derivatives. acs.org These reactions proceed with high (E)-configuration selectivity, which is controlled by the structure of the starting enyne. acs.org While this specific reaction involves an oxygen tether, it demonstrates the possibility of radical-mediated oxidative cyclization of enyne systems.

Oxidative Annulation Reactions Involving Alkyne Moieties

The alkyne functionality within the this compound framework is a key site for oxidative annulation reactions, which are powerful methods for constructing cyclic and polycyclic structures. A prominent example of such a transformation is the Pauson-Khand reaction (PKR).

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition, where an alkene, an alkyne, and carbon monoxide react to form an α,β-cyclopentenone, typically mediated by a cobalt carbonyl complex like dicobalt octacarbonyl (Co₂(CO)₈). wikipedia.orgbeilstein-journals.org The generally accepted mechanism involves the initial formation of a stable hexacarbonyl dicobalt-alkyne complex. This is followed by coordination of the alkene, migratory insertion of the alkene into a cobalt-carbon bond, subsequent CO insertion, and finally, reductive elimination to yield the cyclopentenone product. beilstein-journals.orgorganic-chemistry.org

In intramolecular versions of the reaction, the alkene and alkyne moieties are present in the same molecule, as is the case for this compound. Such intramolecular Pauson-Khand reactions are highly efficient for creating bicyclic systems. clockss.org Research on related 1,6-enyne systems has demonstrated the successful synthesis of bicyclo[3.3.0]octenone skeletons. For instance, the reaction of 2-aryl-1-hepten-6-ynes leads to the formation of arylbicyclo[3.3.0]octenones with a quaternary carbon center in good yields. clockss.org While a homologue, 2-phenyl-1-octen-7-yne, failed to undergo the reaction, its methyl-substituted derivatives proceeded smoothly, underscoring the subtle influence of substrate structure on reactivity. clockss.org

Another class of relevant transformations is the oxidative annulation of alkynes with 1,3-dicarbonyl compounds. For example, titanium-mediated oxidative alkyne-1,3-diketone annulation provides a pathway to construct complex carbocyclic frameworks. The proposed mechanism involves the formation of a metallacyclopropene, followed by two stereoselective intramolecular C-C bond-forming events to build the new ring system. acs.org

The following table summarizes representative yields for the intramolecular Pauson-Khand reaction on various enyne substrates, illustrating the general applicability of this method for constructing bicyclic enones.

Table 1: Representative Yields for Intramolecular Pauson-Khand Reaction of 1,6-Enynes

| Enyne Substrate (Structure similar to this compound) | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-Phenyl-1-hepten-6-yne | 1-Phenyl-bicyclo[3.3.0]oct-1-en-3-one | 96 | clockss.org |

| 2-(4-Methoxyphenyl)-1-hepten-6-yne | 1-(4-Methoxyphenyl)-bicyclo[3.3.0]oct-1-en-3-one | 94 | clockss.org |

| 2-(2-Thienyl)-1-hepten-6-yne | 1-(2-Thienyl)-bicyclo[3.3.0]oct-1-en-3-one | 92 | clockss.org |

| Dimethyl 2-(but-3-en-1-yl)-2-(prop-2-yn-1-yl)malonate | Dimethyl 3-oxobicyclo[3.3.0]oct-1-ene-2,2-dicarboxylate | 82 | clockss.org |

Functionalization and Derivatization Strategies

The conjugated enyne system of this compound offers multiple avenues for functionalization, allowing for the selective modification of either the double or triple bond, or reactions involving the conjugated system as a whole.

Selective Functionalization of the Conjugated Enyne System

Cycloaddition reactions are a primary strategy for the selective functionalization of the enyne motif. These reactions can be directed to either the alkene or the alkyne, often controlled by the choice of reagent and catalyst.

[4+2] Cycloadditions (Diels-Alder Type Reactions): The conjugated system can participate in cycloaddition reactions. For example, intramolecular [4+2] cycloadditions of related enyne systems have been used to construct complex polycyclic scaffolds. researchgate.netorgsyn.org In some cases, the enyne can act as the dienophile, reacting with a suitable diene. More specialized variants, like the hexadehydro-Diels–Alder reaction, involve a 1,3-diyne reacting with a "diynophile" to generate a benzyne (B1209423) intermediate, showcasing the versatility of alkyne cycloadditions. researchgate.net

[2+2+1] Cycloadditions: As discussed previously, the Pauson-Khand reaction is a prime example of a [2+2+1] cycloaddition that selectively functionalizes both the alkene and alkyne moieties to create a new five-membered ring. wikipedia.org

1,3-Dipolar Cycloadditions: The alkyne moiety is an excellent dipolarophile for 1,3-dipolar cycloadditions. The Huisgen azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides a highly efficient and regioselective method to form triazole rings. nih.gov This reaction is exceptionally selective for the alkyne, leaving the alkene portion of the enyne untouched.

[2+2] Cycloadditions: Photochemically-induced [2+2] cycloadditions can occur between an enone and an alkene. nih.gov While less common for simple enynes, this type of reaction highlights the potential for functionalizing the alkene part of the molecule.

Table 2: Cycloaddition Strategies for Enyne Functionalization

| Cycloaddition Type | Reacting Moiety | Typical Product | Key Features |

|---|---|---|---|

| [4+2] Diels-Alder | Enyne as dienophile | Cyclohexene derivative | Forms a six-membered ring. |

| [2+2+1] Pauson-Khand | Alkene and Alkyne | Cyclopentenone | Metal-catalyzed, forms bicyclic systems intramolecularly. wikipedia.org |

| [3+2] Azide-Alkyne Cycloaddition | Alkyne | Triazole | Highly selective for the triple bond, often catalyzed by copper. nih.gov |

| [2+2] Photocycloaddition | Alkene | Cyclobutane | Typically requires a photosensitizer or a photo-active reaction partner. nih.gov |

Influence of Steric and Electronic Factors on Enyne Reactivity

The reactivity and regioselectivity of reactions involving this compound are significantly influenced by both steric and electronic factors associated with its substituents. The methyl group on the C2 position and the propyl group on the C5 position create a specific steric and electronic environment that directs the outcome of chemical transformations.

Steric Factors: The bulk of the substituents plays a crucial role in determining the regioselectivity of addition reactions. In the Pauson-Khand reaction, for example, the regiochemistry is generally governed by the steric hindrance of the alkyne's substituents. The more sterically demanding group typically orients itself into the position proximal to the newly formed carbonyl in the cyclopentenone product to minimize steric repulsion during the alkene insertion step. beilstein-journals.orgorganic-chemistry.org In the case of this compound, the propyl group is sterically larger than the vinyl group, which would influence the approach of reagents and the stereochemical outcome of cycloadditions. Similarly, the methyl group on the alkene sterically hinders one face of the double bond, potentially directing incoming reagents to the opposite face.

Electronic Factors: The electronic nature of the conjugated system and its substituents also governs reactivity. The π-system of the conjugated double and triple bonds creates regions of high electron density, making the molecule susceptible to attack by electrophiles. davcollegekanpur.ac.in The alkyl groups (methyl and propyl) are weakly electron-donating through an inductive effect. This increases the electron density of the π-system, potentially enhancing its reactivity towards certain electrophiles compared to an unsubstituted enyne. However, the interplay between the alkene and alkyne can be complex. In some transition metal-catalyzed reactions, the coordination of the tethered alkenyl group to the metal center can dramatically increase both reactivity and regioselectivity, an effect that is not purely steric or electronic in nature.

Table 3: Influence of Steric and Electronic Factors on Enyne Reactivity

| Factor | Origin in this compound | Influence on Reactivity |

|---|---|---|

| Steric Hindrance | Propyl group on the alkyne; Methyl group on the alkene | Directs regioselectivity in addition and cycloaddition reactions. beilstein-journals.orgorganic-chemistry.org Hinders attack at certain positions, influencing stereochemical outcomes. |

| Electronic Effects (Inductive) | Electron-donating alkyl groups (methyl, propyl) | Increases electron density of the π-system, potentially enhancing reactivity towards electrophiles. davcollegekanpur.ac.in |

| Conjugation/Coordination | Conjugated π-system of the double and triple bond | Allows for conjugated additions. In metal-catalyzed reactions, the alkene can act as a directing group, enhancing reactivity and controlling selectivity. |

Conclusion

2-Methyl-1-hepten-3-yne is a representative conjugated enyne that embodies the structural features and chemical reactivity characteristic of this important class of unsaturated hydrocarbons. Its conjugated system of a double and triple bond makes it a valuable, reactive intermediate for organic synthesis. While specific experimental data for this compound is limited in public literature, its properties and chemical behavior can be confidently predicted based on the well-established principles of enyne chemistry, highlighting its potential as a building block for more complex molecular structures.

Advanced Spectroscopic and Analytical Characterization for Research on 2 Methyl 1 Hepten 3 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 2-Methyl-1-hepten-3-yne. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen and carbon atom.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the compound's structure and established spectroscopic principles.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The terminal vinyl protons (=CH₂) are expected to appear as singlets in the range of 5.0-5.5 ppm. The methyl group attached to the double bond (-C(CH₃)=) would likely produce a singlet around 1.8-2.1 ppm. The methylene (B1212753) protons adjacent to the alkyne (propargylic) are predicted to resonate at approximately 2.2-2.4 ppm. The remaining alkyl chain protons would appear further upfield, typically between 0.9 and 1.6 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The sp-hybridized carbons of the internal alkyne (-C≡C-) are expected in the 80-95 ppm range. The sp²-hybridized carbons of the alkene group are predicted to appear further downfield, with the quaternary carbon (-C(CH₃)=) around 125-135 ppm and the terminal methylene carbon (=CH₂) at approximately 115-125 ppm. The carbons of the alkyl chain would resonate at higher fields (10-35 ppm).

| Atom Position (Structure: CH₂(a)=C(CH₃(b))-C(c)≡C(d)-CH₂(e)-CH₂(f)-CH₃(g)) | Spectroscopy Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| a (=CH₂) | ¹H NMR | 5.0 - 5.5 | Vinylic protons |

| b (-CH₃) | ¹H NMR | 1.8 - 2.1 | Allylic methyl protons |

| e (-CH₂-) | ¹H NMR | 2.2 - 2.4 | Propargylic methylene protons |

| f, g (-CH₂CH₃) | ¹H NMR | 0.9 - 1.6 | Alkyl protons |

| a (=CH₂) | ¹³C NMR | 115 - 125 | Vinylic carbon |

| -C(CH₃)= | ¹³C NMR | 125 - 135 | Quaternary vinylic carbon |

| c, d (-C≡C-) | ¹³C NMR | 80 - 95 | Alkynyl carbons |

| b, e, f, g (Alkyl carbons) | ¹³C NMR | 10 - 35 | Aliphatic carbons |

To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would show correlations between the protons of the propyl group (e, f, and g), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., linking the ¹H signal at ~2.3 ppm to the propargylic ¹³C signal).

Mass Spectrometry for Molecular Structure and Fragmentation Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum for this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 108, which confirms the molecular formula C₈H₁₂. nist.gov

The fragmentation pattern provides valuable structural clues. The base peak, which is the most intense peak in the spectrum, appears at m/z 93. This corresponds to the loss of a methyl group ([M-15]⁺), a highly favored fragmentation that results in a stable propargyl/allenyl-type cation. Another significant fragment is observed at m/z 79, resulting from the loss of an ethyl group ([M-29]⁺) via cleavage of the bond between carbons e and f. The loss of a propyl group gives rise to a peak at m/z 65. nist.gov

| m/z Value | Proposed Fragment Ion | Loss from Molecular Ion | Relative Intensity |

|---|---|---|---|

| 108 | [C₈H₁₂]⁺ | - | Significant |

| 93 | [C₇H₉]⁺ | -CH₃ (15) | Base Peak (100%) |

| 79 | [C₆H₇]⁺ | -C₂H₅ (29) | High |

| 65 | [C₅H₅]⁺ | -C₃H₇ (43) | Moderate |

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing this compound within a complex mixture, such as a reaction output or an essential oil. mdpi.com In this technique, the gas chromatograph first separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. labmanager.com As each separated component elutes from the column, it enters the mass spectrometer, which serves as a detector, providing a mass spectrum for identification.

The retention time of this compound—the time it takes to travel through the GC column—is a characteristic property under specific analytical conditions. This, combined with the unique fragmentation pattern from the mass spectrometer, allows for highly confident identification. The use of retention indices, which normalize retention times against a series of n-alkane standards, can further aid in identification by providing a more transferable value between different instruments and laboratories. chromatographyonline.com This dual-data approach makes GC-MS an essential tool for both qualitative and quantitative analysis of unsaturated hydrocarbons in various matrices. labmanager.comresearchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, these techniques are particularly useful for confirming the presence of the alkene and alkyne moieties.

The key functional groups in this compound give rise to characteristic absorption bands:

Alkene Group: A sharp, medium-intensity band for the C=C stretch is expected around 1640-1680 cm⁻¹. The vinylic C-H bonds (=C-H) will show stretching vibrations above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region. libretexts.orglibretexts.org

Alkyne Group: The internal C≡C triple bond stretch is expected to produce a weak to medium absorption in the 2190-2260 cm⁻¹ range. libretexts.org This band is often more intense in the Raman spectrum due to the polarizability of the triple bond, making Raman a complementary technique for its identification. libretexts.org

Alkyl Groups: The sp³ C-H bonds of the methyl and propyl groups will exhibit strong stretching absorptions in the 2850-3000 cm⁻¹ region. pressbooks.pub

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Vinylic C-H | Stretching | 3010 - 3100 | Medium |

| Alkyl C-H | Stretching | 2850 - 3000 | Strong |

| Alkyne C≡C | Stretching | 2190 - 2260 | Weak to Medium |

| Alkene C=C | Stretching | 1640 - 1680 | Medium |

| Alkyl C-H | Bending | 1370 - 1470 | Medium |

Infrared (IR) Spectroscopy: Characteristic Absorption Bands

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum provides distinct signals corresponding to its key structural features: the carbon-carbon double bond (alkene), the carbon-carbon triple bond (alkyne), and various carbon-hydrogen bonds.

The structure of this compound contains sp², and sp³ hybridized carbon atoms, each with characteristic C-H stretching vibrations. The =C-H stretch of the vinyl group is expected to appear at a higher wavenumber (above 3000 cm⁻¹) than the -C-H stretches from the methyl and propyl alkyl groups (below 3000 cm⁻¹). vscht.czpressbooks.pub The carbon-carbon double bond (C=C) stretching vibration typically gives rise to a moderate band in the 1680-1640 cm⁻¹ region. vscht.czlibretexts.org The internal carbon-carbon triple bond (C≡C) has a characteristic absorption band in the 2100–2250 cm⁻¹ range; however, the intensity of this band can be weak for internal alkynes due to the small change in dipole moment during vibration. pressbooks.pubmsu.edu

The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex series of absorptions from C-C single bond vibrations and various bending motions. libretexts.orgmsu.edu This region is unique to the molecule and can be used for definitive identification by comparing it to a known standard.

The expected characteristic absorption bands for this compound are detailed in the table below.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene (=C-H) | Stretching | 3080 - 3100 | Medium |

| Alkane (-C-H) | Stretching | 2850 - 2960 | Medium to Strong |

| Alkyne (-C≡C-) | Stretching | 2100 - 2260 | Weak to Medium |

| Alkene (C=C) | Stretching | 1640 - 1680 | Medium |

| Methyl (-CH₃) | Bending | ~1450 and ~1375 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy is another form of vibrational spectroscopy that is often used in conjunction with IR spectroscopy as it provides complementary information. While IR spectroscopy relies on a change in dipole moment during a vibration, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

For a molecule like this compound, Raman spectroscopy is particularly useful for identifying the carbon-carbon multiple bonds. Symmetrical and non-polar bonds, which produce weak signals in IR spectroscopy, often yield strong and sharp signals in Raman spectra. The internal C≡C triple bond and the C=C double bond of this compound are expected to be strong absorbers in Raman spectroscopy. This makes the technique highly effective for confirming the presence of the core unsaturated framework of the molecule. The analysis of vibrational modes through both IR and Raman techniques allows for a more complete structural elucidation of the compound. researchgate.net

Advanced Chromatographic Techniques for Separation and Analysis

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a premier technique for separating and analyzing volatile organic compounds. Given its volatility, this compound is an ideal candidate for GC analysis. This method is primarily used to determine the purity of a sample and to perform quantitative measurements.

In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the compound between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic identifier under a specific set of analytical conditions (e.g., column type, temperature program, and carrier gas flow rate).

For purity analysis, a GC chromatogram will show a primary peak corresponding to this compound and potentially smaller peaks for any impurities, such as residual starting materials or byproducts from its synthesis. The purity is often expressed as a percentage of the total peak area. For quantitative analysis, a calibration curve is first generated using standards of known concentrations. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.

Table 2: Example of a GC Purity Analysis Report

| Peak No. | Retention Time (min) | Compound Identity | Area (%) |

|---|---|---|---|

| 1 | 4.72 | Solvent/Impurity | 0.15 |

| 2 | 8.15 | This compound | 99.75 |

| 3 | 9.03 | Byproduct | 0.10 |

Coupled Techniques (e.g., Headspace Solid-Phase Microextraction-GC-MS, Pyrolysis-GC-MS)

To enhance sensitivity and selectivity, GC is often coupled with other techniques, particularly mass spectrometry (MS).

Headspace Solid-Phase Microextraction-GC-MS (HS-SPME-GC-MS)

HS-SPME is a solvent-free sample preparation technique used for extracting volatile and semi-volatile organic compounds from a sample matrix. d-nb.info In this method, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace (the vapor phase) above a sample. Volatile analytes, such as this compound, partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently inserted into the hot injector of a GC-MS system, where the adsorbed compounds are thermally desorbed and analyzed. d-nb.infonih.gov

This technique is highly valuable for detecting trace amounts of this compound in complex matrices, such as environmental samples or industrial products. d-nb.infonih.gov It combines sampling, extraction, and concentration into a single step, improving detection limits and simplifying the workflow. d-nb.info The coupling with MS provides definitive identification of the compound based on its mass spectrum.

Pyrolysis-GC-MS (Py-GC-MS)

Pyrolysis-GC-MS is an analytical method used to characterize non-volatile materials, such as polymers and complex organic solids. The technique involves heating the sample to a high temperature in an inert atmosphere, causing it to thermally decompose into smaller, more volatile fragments. These fragments are then swept into a GC-MS system for separation and identification.

While not typically used for the direct analysis of a pure volatile compound like this compound, Py-GC-MS would be the method of choice if this compound were a constituent of a larger, non-volatile structure. For instance, if this compound were a monomer used to synthesize a polymer, or an additive within a plastic material, Py-GC-MS could be used to break down the polymer and identify its constituent parts. rsc.org The resulting chromatogram, or pyrogram, provides a chemical fingerprint of the original material, allowing for the identification of its building blocks.

Computational Chemistry and Theoretical Modeling of 2 Methyl 1 Hepten 3 Yne Reactivity

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the mechanisms of organic reactions. acs.orgnih.gov For a molecule like 2-Methyl-1-hepten-3-yne, with its combination of a double bond (ene) and a triple bond (yne), DFT calculations can predict the feasibility of various reaction pathways, such as cycloadditions, cycloisomerizations, and catalytic transformations. acs.orgnih.gov

DFT calculations are instrumental in locating and characterizing the transition state (TS) structures for proposed reaction mechanisms. For instance, in a potential cycloisomerization reaction of an enyne, DFT can model the transformation from the initial reactant to the cyclic product, identifying the high-energy transition state that connects them. acs.orgfigshare.com The geometry of the TS provides crucial information about the bond-forming and bond-breaking processes. For example, in a [2+2+2] cycloaddition involving an enyne, DFT can elucidate the concerted or stepwise nature of the bond formations.

In the context of catalytic reactions, such as the ruthenium-catalyzed hydroamidation of terminal alkynes, DFT studies have been used to map out the entire catalytic cycle. rsc.org This includes steps like oxidative addition, alkyne coordination, insertion, and reductive elimination. rsc.org For this compound, similar computational approaches could be employed to understand its behavior in the presence of various catalysts, predicting the most favorable reaction pathways and identifying key intermediates and transition states.

A hypothetical reaction pathway for the cyclization of an enyne is presented in the table below, illustrating the type of data that can be obtained from DFT calculations on analogous systems.

| Structure | Description | Relative Energy (kcal/mol) |

| Reactant | Initial enyne structure | 0.0 |

| Transition State 1 | First transition state for cyclization | +25.4 |

| Intermediate | Cyclic intermediate | +5.2 |

| Transition State 2 | Second transition state for rearrangement | +18.9 |

| Product | Final cyclized product | -15.7 |

| This table is illustrative and based on representative data from DFT studies on similar enyne systems. |

A key outcome of DFT investigations is the generation of a potential energy surface (PES) for a given reaction. The PES maps the energy of the system as a function of the geometric coordinates of the atoms, revealing the energetic profiles of different reaction pathways. From the PES, the activation barriers (the energy difference between the reactants and the transition state) can be determined. rsc.org

The magnitude of the activation barrier is directly related to the reaction rate. A lower activation barrier indicates a faster reaction. DFT calculations can be used to compare the activation barriers of competing reaction pathways, thus predicting the major product of a reaction. For example, in the cycloaddition of an azide (B81097) to an alkyne, DFT can determine the activation energies for the formation of different regioisomers, explaining the observed selectivity.

The following table provides representative activation barriers for different types of reactions that a molecule like this compound could undergo, based on data from analogous systems.

| Reaction Type | Catalyst/Conditions | Calculated Activation Barrier (ΔG‡, kcal/mol) | Reference System |

| [3+2] Cycloaddition | Thermal | 23.4 - 26.7 | Azido alkynes |

| Enyne Cycloisomerization | Platinum-catalyzed | 15 - 20 | 1,5-Enyne |

| Hydroamidation | Ruthenium-catalyzed | ~19 (rate-determining step) | 1-Hexyne |

| This table is illustrative and based on representative data from DFT studies on similar systems. rsc.orgresearchgate.net |

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, focusing on the changes in electron density during a reaction. mdpi.com MEDT posits that the electron density distribution, and its evolution along the reaction pathway, is the primary driver of chemical reactivity. mdpi.com This theory is particularly useful for understanding cycloaddition reactions, a class of reactions highly relevant to enynes.

MEDT, often in conjunction with the topological analysis of the Electron Localization Function (ELF), provides a detailed picture of the bonding changes at the transition state. researchgate.netmdpi.com For a cycloaddition reaction involving this compound, MEDT would analyze the formation of new covalent bonds by identifying the points along the reaction coordinate where electron density localizes to form the new bonds. This allows for a precise characterization of the molecular interactions, distinguishing between concerted, stepwise, and asynchronous mechanisms.

In the context of a [3+2] cycloaddition of an azide to the alkyne functionality of this compound, MEDT could be used to explain the regioselectivity by analyzing the electronic structure of the reactants and the transition states. researchgate.net The theory can identify the most favorable interactions between the reactants that lead to the observed product.

A key feature of MEDT is the Bonding Evolution Theory (BET), which analyzes the changes in the topology of the electron density along the reaction pathway. This allows for a detailed description of the bond formation and cleavage processes. The synchronicity of a reaction, which describes how simultaneously different bonds are formed and broken, can be quantified.

For a reaction of this compound, a BET analysis could reveal whether the formation of new bonds in a cycloaddition reaction occurs in a single, concerted step or in a sequence of steps. This level of detail provides a more nuanced understanding of the reaction mechanism than can be obtained from energetic profiles alone.

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations can provide a wealth of information about the electronic structure of this compound, which is fundamental to understanding its reactivity. Various reactivity descriptors, derived from conceptual DFT, can be used to predict how the molecule will interact with other reagents.

Important reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy and shape of the HOMO indicate the molecule's ability to act as an electron donor (nucleophile), while the LUMO describes its ability to act as an electron acceptor (electrophile). For this compound, the HOMO is likely to be associated with the π-systems of the double and triple bonds.

Electrostatic Potential (ESP): The ESP map shows the distribution of charge on the surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This can predict sites of nucleophilic or electrophilic attack.

Fukui Functions: These functions identify the atoms in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

The following table presents hypothetical values for some of these descriptors for this compound, based on typical values for similar enyne systems.

| Descriptor | Value | Interpretation |

| HOMO Energy | -8.5 eV | Indicates nucleophilic character, likely at the π-bonds. |

| LUMO Energy | +1.2 eV | Indicates electrophilic character. |

| HOMO-LUMO Gap | 9.7 eV | Relates to the electronic stability and reactivity of the molecule. |

| Global Electrophilicity Index (ω) | 1.5 eV | Moderate electrophilicity. |

| This table is illustrative and based on representative data from quantum chemical calculations on similar enyne molecules. |

By analyzing these descriptors, a detailed picture of the reactivity of this compound can be constructed, predicting its behavior in a wide range of chemical reactions. The combination of DFT, MEDT, and the analysis of electronic structure descriptors provides a powerful theoretical framework for understanding and predicting the chemistry of this and other complex organic molecules. jcgtm.org

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental approach used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals indicate how a molecule will interact with other species. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

While the principles of FMO theory are well-established and have been applied to countless organic molecules, including those with enyne functionalities, specific data for this compound, such as the energies of its HOMO and LUMO or visualizations of these orbitals, are not available in published research. Such data would be presented in a table similar to the hypothetical one below.

Hypothetical FMO Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Conceptual DFT Approaches (e.g., Fukui Functions, Parr Functions)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical concepts such as electronegativity, hardness, and reactivity. researchgate.net Within this framework, Fukui functions and Parr functions are powerful tools for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions analyze the change in electron density as an electron is added to or removed from the molecule.

For this compound, calculating these functions would identify which of the carbon atoms in the double and triple bonds are most susceptible to attack. However, no studies containing calculations of Fukui or Parr functions for this specific compound have been found. A hypothetical table to present such data is shown below.

Hypothetical Fukui Function Indices (fk) for Selected Atoms of this compound

| Atomic Site | fk+ (for nucleophilic attack) | fk- (for electrophilic attack) | fk0 (for radical attack) |

|---|---|---|---|

| C1 (of ene) | Data not available | Data not available | Data not available |

| C2 (of ene) | Data not available | Data not available | Data not available |

| C3 (of yne) | Data not available | Data not available | Data not available |

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand weak interactions, such as van der Waals forces and hydrogen bonds, within and between molecules. jksus.org The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule to define atoms and the chemical bonds between them. core.ac.uk QTAIM can characterize the nature of these bonds, distinguishing between covalent and ionic interactions, and can also identify non-covalent interactions. researchgate.net

For this compound, these analyses could reveal details about intramolecular forces that influence its conformational preferences. However, no NCI or QTAIM studies for this molecule are present in the scientific literature. A hypothetical table for QTAIM parameters at a bond critical point (BCP) is provided as an example of how such data would be reported.

Hypothetical QTAIM Parameters for a C-C Bond in this compound

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

|---|---|---|

| C1=C2 | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational and Dynamic Studies

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. researchgate.net These simulations can provide valuable insights into the conformational landscape of a molecule, revealing its preferred shapes and the energy barriers between different conformations. For a flexible molecule like this compound, with its rotatable single bonds, MD simulations would be instrumental in understanding its dynamic behavior.

Despite the power of MD simulations, no studies applying this technique to this compound have been published. Such research would be necessary to understand its conformational flexibility and how its shape might influence its reactivity and physical properties.

Applications in Complex Chemical Synthesis and Materials Science Research

2-Methyl-1-hepten-3-yne as a Versatile Synthetic Building Block

The dual functionality of the enyne motif allows for a diverse range of chemical transformations, positioning this compound and its derivatives as versatile building blocks for constructing intricate organic molecules.

The conjugated enyne structure is a powerful synthon for the creation of cyclic, polycyclic, and heterocyclic frameworks through various metal-catalyzed and thermal reactions. One of the most significant applications for structurally related enynes is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. Research on various 2-aryl-1-hepten-6-ynes, which are structurally analogous to this compound, demonstrates that these molecules efficiently undergo intramolecular Pauson-Khand reactions to produce arylbicyclo[3.3.0]octenones. researchgate.netresearchgate.net This transformation is highly efficient for creating bicyclic systems with a quaternary carbon center, a common feature in many complex natural products. researchgate.netresearchgate.net

Beyond the Pauson-Khand reaction, the reactivity of the enyne system is amenable to a host of other cyclization strategies:

Enyne Metathesis: Ruthenium-catalyzed ring-closing enyne metathesis (RCEYM) is a powerful method for synthesizing carbo- and heterocyclic compounds containing a 1,3-diene moiety. nih.govuwindsor.ca This strategy has been widely applied to construct five- and six-membered rings and even larger macrocycles. nih.govunimi.it

Diels-Alder Reactions: The diene component formed after an initial transformation, or the enyne itself acting as the dienophile, can participate in [4+2] cycloadditions to build six-membered rings. libretexts.orgpageplace.de This approach is a cornerstone for assembling polycyclic systems with high stereocontrol. beilstein-journals.org

Photocycloadditions: Conjugated enynes can participate in [4+4] photocycloaddition reactions with various unsaturated systems, such as 2-pyrones, to form complex, bridged cyclooctanoid structures. temple.edu

Tandem Annulations: 1,3-enynes are excellent substrates for tandem reactions, where a single sequence of reactions can rapidly build molecular complexity. For instance, they can react with nitriles or azides to form functionalized pyrroles and other N-heterocycles. beilstein-journals.org

These varied reaction pathways underscore the potential of this compound as a versatile precursor for a wide array of complex cyclic structures.

The ability to efficiently construct complex carbocyclic and heterocyclic cores makes enynes like this compound valuable starting points in the total synthesis of natural products. rsc.orgrsc.org Enyne metathesis, in particular, has become a key strategy in synthesizing biologically active compounds. nih.govuwindsor.ca For example, ring-closing enyne metathesis was a crucial step in the total syntheses of natural products such as (-)-stemoamide and (-)-galanthamine. nih.gov

The intramolecular Pauson-Khand reaction of 1,6-enynes, structurally similar to this compound, has been applied to the formal total synthesis of (±)-α- and β-cedrene, demonstrating its utility in constructing tricyclic sesquiterpenoid skeletons. researchgate.net Furthermore, the synthesis of the N-carboethoxy precursor to (±)-tecomanine, an alkaloid, was achieved using 2-methyl-1-buten-3-yne, a close structural analog of this compound, highlighting the utility of such methyl-substituted enynes as synthons. researchgate.net The conjugated dienes formed from enyne metathesis can also serve as precursors for subsequent transformations, like Diels-Alder reactions, which has been used in the synthesis of angucyclinone-type natural products. nih.gov

Development of Enyne-Based Materials and Polymers

The unsaturated nature of enynes provides a pathway to novel polymeric materials with unique electronic and physical properties.

Conjugated enynes are important structural motifs in various biologically active molecules and functional materials. researchgate.net Due to its specific structure, this compound is a compound of interest for applications in materials science. ontosight.ai Its derivatives are investigated for their potential role in the development of new polymers or as components in specialized coatings and adhesives. ontosight.ai The conjugated system of the enyne can be tailored through chemical modification to tune the electronic and optical properties of resulting materials, making them candidates for applications in organic electronics. researchgate.net

As a conjugated enyne, this compound is a potential monomer for several types of polymerization reactions that yield highly conjugated polymers. These materials are studied for their unique optical and electronic properties. acs.org

Key polymerization pathways for conjugated enynes include:

Anionic Polymerization: Conjugated enynes, such as 4-phenyl-1-buten-3-yne, can undergo living anionic polymerization. researchgate.net This process can proceed through both 1,2-addition (polymerizing across the vinyl group) and 1,4-addition, leading to polymers with a mix of structural units and pendant alkyne groups. researchgate.net

Cascade Metathesis and Metallotropy (M&M) Polymerization: This is a chain-growth method using ruthenium catalysts, specifically designed for multi-yne monomers. acs.org It involves a sequence of olefin metathesis and metallotropic shifts to create conjugated polyenynes with cyclic units integrated into the polymer backbone. acs.org

Alkyne Homocoupling: Under conditions similar to Sonogashira-Hagihara cross-coupling, terminal alkynes can undergo homocoupling. This can lead to the formation of 1,3-disubstituted enynes, which can be a side reaction or a deliberate method to create cross-linked conjugated microporous polymers (CMPs). rsc.org